molecular formula C11H8F3NO B11882840 1-Amino-5-(trifluoromethoxy)naphthalene

1-Amino-5-(trifluoromethoxy)naphthalene

Cat. No.: B11882840
M. Wt: 227.18 g/mol
InChI Key: LDJUGZCIGDMYSL-UHFFFAOYSA-N
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Description

1-Amino-5-(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of an amino group and a trifluoromethoxy group attached to a naphthalene ring

Preparation Methods

The synthesis of 1-Amino-5-(trifluoromethoxy)naphthalene typically involves several steps. One common method includes the trifluoromethoxylation of a naphthalene derivative followed by the introduction of an amino group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale reactions under controlled conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Amino-5-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and trifluoromethoxy groups can participate in substitution reactions, often using reagents like halogens or other electrophiles. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction type and conditions.

Scientific Research Applications

1-Amino-5-(trifluoromethoxy)naphthalene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-Amino-5-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s ability to penetrate biological membranes, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

1-Amino-5-(trifluoromethoxy)naphthalene can be compared with other naphthalene derivatives, such as aminonaphthalenesulfonic acids. While both types of compounds contain an amino group attached to a naphthalene ring, the presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. Similar compounds include:

    Aminonaphthalenesulfonic acids: Used in dye production and as intermediates in organic synthesis.

    Thiazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

5-(trifluoromethoxy)naphthalen-1-amine

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)16-10-6-2-3-7-8(10)4-1-5-9(7)15/h1-6H,15H2

InChI Key

LDJUGZCIGDMYSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OC(F)(F)F)C(=C1)N

Origin of Product

United States

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